molecular formula C8H17NO B2535067 (2r,3s)-2-Ethyl-3-methylpentanamide CAS No. 189189-76-2

(2r,3s)-2-Ethyl-3-methylpentanamide

Cat. No.: B2535067
CAS No.: 189189-76-2
M. Wt: 143.23
InChI Key: QRCJOCOSPZMDJY-NKWVEPMBSA-N
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Description

(2r,3s)-2-Ethyl-3-methylpentanamide is a chiral compound with specific stereochemistry, making it an interesting subject for various chemical and biological studies. This compound is characterized by its unique arrangement of atoms, which gives it distinct physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r,3s)-2-Ethyl-3-methylpentanamide can be achieved through several methods. One common approach involves the use of stereoselective synthesis techniques to ensure the correct configuration of the chiral centers. For example, starting from a suitable precursor, the compound can be synthesized through a series of reactions including alkylation, amination, and amide formation under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product with high stereochemical purity .

Chemical Reactions Analysis

Types of Reactions

(2r,3s)-2-Ethyl-3-methylpentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For instance, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

(2r,3s)-2-Ethyl-3-methylpentanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2r,3s)-2-Ethyl-3-methylpentanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction is highly dependent on the stereochemistry of the compound, which determines its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (2r,3r)-2-Ethyl-3-methylpentanamide
  • (2s,3s)-2-Ethyl-3-methylpentanamide
  • (2s,3r)-2-Ethyl-3-methylpentanamide

Uniqueness

(2r,3s)-2-Ethyl-3-methylpentanamide is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its stereoisomers. This uniqueness makes it valuable for studying stereochemical effects in various chemical and biological processes .

Properties

IUPAC Name

(2R,3S)-2-ethyl-3-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H2,9,10)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCJOCOSPZMDJY-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](CC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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